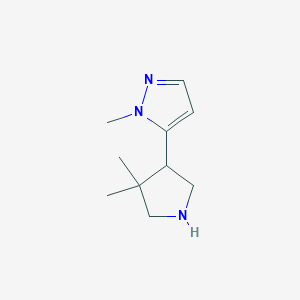

5-(4,4-Dimethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole

Description

Properties

Molecular Formula |

C10H17N3 |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

5-(4,4-dimethylpyrrolidin-3-yl)-1-methylpyrazole |

InChI |

InChI=1S/C10H17N3/c1-10(2)7-11-6-8(10)9-4-5-12-13(9)3/h4-5,8,11H,6-7H2,1-3H3 |

InChI Key |

DKOYUIGYIYTXCW-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNCC1C2=CC=NN2C)C |

Origin of Product |

United States |

Preparation Methods

Cyclization of Pyrazole Precursors

Method A: Condensation of Hydrazines with β-Ketoesters or β-Diketones

This classical approach involves the condensation of hydrazines with β-dicarbonyl compounds, followed by cyclization to form the pyrazole ring. For instance, reacting methylhydrazine with suitable β-ketoesters under reflux conditions in ethanol or acetic acid yields the pyrazole core.

Hydrazine derivative + β-ketoester → Pyrazole via cyclization

- Solvent: Ethanol or acetic acid

- Catalyst: None or acid catalysis

- Temperature: Reflux (~80-100°C)

- Yield: Typically 50-80% depending on substituents

Specific Synthesis Pathway for the Target Compound

Based on recent research, a plausible synthetic route involves:

Step 1: Preparation of the Pyrazole Core

- Condensation of hydrazine derivatives with appropriate β-dicarbonyl compounds (e.g., acetylacetone) under reflux yields the 1-methyl-1H-pyrazole core.

Step 3: Final Methylation

- Methylation at the N-1 position using methyl iodide yields the final compound.

Example Reaction Conditions:

Notes on Optimization and Challenges

- Selectivity: Achieving regioselectivity during halogenation at the 5-position is critical.

- Yield Improvement: Use of microwave-assisted synthesis can enhance yields and reduce reaction times.

- Purification: Recrystallization or chromatography is necessary to purify the final product, especially to remove residual halogenated intermediates.

Summary of Data and Findings

Chemical Reactions Analysis

Types of Reactions

5-(4,4-Dimethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogens like chlorine or bromine in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

5-(4,4-Dimethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-(4,4-Dimethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

The 1-methyl-1H-pyrazole core is a common scaffold in medicinal chemistry. Key structural analogs and their comparative features are summarized below:

Table 1: Structural and Functional Comparisons

Key Observations:

- Core Modifications : Replacing the pyrazole core with isoxazole (e.g., Compound 60) reduces activity in mitochondrial assays, whereas pyrazole analogs retain potency .

- Boronate Esters: Enable cross-coupling reactions (e.g., in ), whereas the dimethylpyrrolidine group in the target compound limits such reactivity . Isocyanate Groups: Enhance utility in polymer chemistry but may reduce metabolic stability compared to saturated heterocycles .

Biological Activity

5-(4,4-Dimethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a dimethylpyrrolidine moiety, which enhances its biological activity. The molecular formula is , and it has a molecular weight of approximately 204.27 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆N₄ |

| Molecular Weight | 204.27 g/mol |

| IUPAC Name | 5-(4,4-Dimethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole |

1. Anti-inflammatory Properties

Research has demonstrated that compounds with a pyrazole nucleus exhibit substantial anti-inflammatory effects. For instance, a study synthesized various pyrazole derivatives and evaluated their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. One derivative showed up to 85% inhibition of TNF-α at a concentration of , compared to 76% inhibition by the standard drug dexamethasone at .

2. Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been extensively studied. A series of compounds were tested against various bacterial strains, including E. coli and S. aureus. One compound demonstrated significant activity against these pathogens, indicating that the presence of specific functional groups within the pyrazole structure can enhance antibacterial efficacy .

3. Neuropharmacological Effects

Recent investigations into the neuropharmacological effects of pyrazole derivatives have revealed promising results in modulating serotonin receptors. Specifically, compounds acting as ligands for the 5-HT6 serotonin receptor have shown potential in treating neurodegenerative diseases such as Alzheimer's disease. This receptor's antagonists have been linked to procognitive effects in animal models .

Case Study 1: Anti-inflammatory Activity

In a controlled study, researchers synthesized a series of pyrazole compounds and tested their anti-inflammatory properties using carrageenan-induced edema in mice. The lead compound exhibited comparable efficacy to indomethacin, highlighting the therapeutic potential of pyrazoles in inflammatory conditions .

Case Study 2: Antimicrobial Efficacy

A novel series of 1-acetyl-3,5-diaryl pyrazoles were evaluated for their antimicrobial activity against Bacillus subtilis and Aspergillus niger. The most effective compound achieved an inhibition rate exceeding 90% against these strains, suggesting that modifications in the pyrazole structure can significantly enhance antimicrobial properties .

The biological activities of 5-(4,4-Dimethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole are believed to arise from its ability to interact with specific biological targets:

- Cytokine Inhibition : The compound inhibits the signaling pathways involved in inflammation, particularly those mediated by TNF-α and IL-6.

- Receptor Modulation : It acts on serotonin receptors, potentially influencing neurotransmitter systems related to mood and cognition.

- Antibacterial Action : The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.